molecular formula C8H15NO2S B153530 tert-Butyl thiazolidine-3-carboxylate CAS No. 148312-55-4

tert-Butyl thiazolidine-3-carboxylate

Cat. No.: B153530
CAS No.: 148312-55-4
M. Wt: 189.28 g/mol
InChI Key: XMOPVCIMGZUNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl thiazolidine-3-carboxylate: is a chemical compound with the molecular formula C8H15NO2S. It is a derivative of thiazolidine, a five-membered ring containing sulfur and nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl thiazolidine-3-carboxylate can be synthesized through the reaction of L-cysteine with carbonyl compounds. This reaction leads to the formation of thiazolidine derivatives, which can be further converted into chiral bicyclic products under specific conditions . Another method involves the reaction of N-Boc-4-oxo-L-proline with mercaptamine in the presence of a coupling reagent and acid binding agent, followed by reaction with formalin .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl thiazolidine-3-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of the thiazolidine ring and the tert-butyl group .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include carbonyl compounds, coupling reagents, and acid binding agents. Reaction conditions often involve refluxing in solvents like toluene .

Major Products: The major products formed from reactions involving this compound include chiral bicyclic lactams and other thiazolidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl thiazolidine-3-carboxylate is used as a building block for the synthesis of various bioactive heterocycles. Its unique structure allows for the creation of complex molecules with potential therapeutic applications .

Biology: In biological research, thiazolidine derivatives are studied for their potential as antibacterial agents. The thiazolidine ring is a key component in the structure of penicillins, which are widely used antibiotics .

Medicine: In medicinal chemistry, this compound is explored for its potential in drug development. Its ability to form chiral bicyclic products makes it a valuable intermediate in the synthesis of pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl thiazolidine-3-carboxylate involves its ability to undergo nucleophilic substitution reactions. The thiazolidine ring can participate in ring-chain tautomerism, leading to the formation of iminium or sulfonium intermediates. These intermediates can further react to form various products, depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl thiazolidine-3-carboxylate is unique due to the presence of the tert-butyl group, which influences its reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .

Biological Activity

Tert-butyl thiazolidine-3-carboxylate is a derivative of thiazolidine, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The synthesis methods, mechanisms of action, and relevant case studies are discussed to provide a comprehensive overview.

Synthesis and Structural Characteristics

This compound can be synthesized through the reaction of L-cysteine with carbonyl compounds. The resulting compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry, confirming its structure and purity. For example, in one study, the compound was obtained with a yield of 38% and exhibited specific melting points and optical rotation values indicative of its stereochemistry .

Antimicrobial Activity

Thiazolidine derivatives have been extensively studied for their antimicrobial properties. This compound has shown significant activity against various pathogens. A systematic evaluation revealed that compounds in this class could inhibit the growth of Candida albicans, with some derivatives exhibiting IC50 values as low as 2.3 µM . The mechanism involves the disruption of fungal cell wall integrity and interference with metabolic pathways.

CompoundTarget PathogenIC50 (µM)
This compoundC. albicans2.3
Other derivativesC. albicans0.2 – 0.5

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidines is linked to their ability to modulate inflammatory pathways. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases . In vitro studies demonstrate that this compound reduces the expression of these cytokines in activated macrophages.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidine derivatives, including this compound. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of apoptotic pathways. For instance, a study indicated that certain thiazolidines could decrease VEGF production in cancer cells, thereby inhibiting angiogenesis .

Case Study 1: Antifungal Efficacy

A study conducted on a series of thiazolidine derivatives demonstrated that this compound significantly inhibited the growth of Candida albicans. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compound and fungal proteins involved in cell wall synthesis .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers explored the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed a marked reduction in paw swelling and joint inflammation compared to controls, correlating with decreased levels of inflammatory cytokines in serum samples .

Case Study 3: Cancer Cell Apoptosis

A recent study focused on the effects of this compound on human cancer cell lines. The compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-XL. Flow cytometry analysis confirmed increased early apoptosis rates in treated cells compared to untreated controls .

Properties

IUPAC Name

tert-butyl 1,3-thiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-5-12-6-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOPVCIMGZUNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl thiazolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl thiazolidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl thiazolidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl thiazolidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl thiazolidine-3-carboxylate
Reactant of Route 6
tert-Butyl thiazolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.